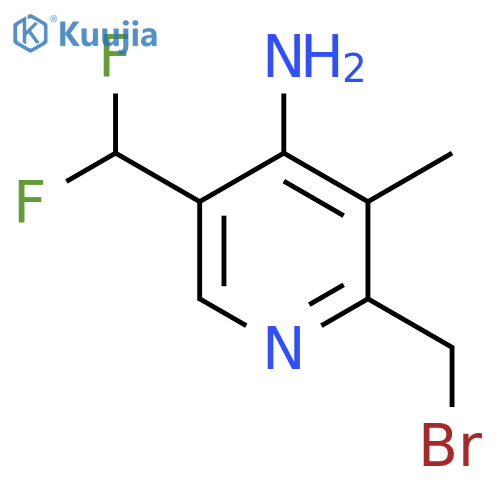

Cas no 1805015-12-6 (4-Amino-2-(bromomethyl)-5-(difluoromethyl)-3-methylpyridine)

4-Amino-2-(bromomethyl)-5-(difluoromethyl)-3-methylpyridine 化学的及び物理的性質

名前と識別子

-

- 4-Amino-2-(bromomethyl)-5-(difluoromethyl)-3-methylpyridine

-

- インチ: 1S/C8H9BrF2N2/c1-4-6(2-9)13-3-5(7(4)12)8(10)11/h3,8H,2H2,1H3,(H2,12,13)

- InChIKey: KDWOHGUOKCRKBG-UHFFFAOYSA-N

- SMILES: BrCC1C(C)=C(C(C(F)F)=CN=1)N

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 13

- 回転可能化学結合数: 2

- 複雑さ: 168

- XLogP3: 1.7

- トポロジー分子極性表面積: 38.9

4-Amino-2-(bromomethyl)-5-(difluoromethyl)-3-methylpyridine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029065531-1g |

4-Amino-2-(bromomethyl)-5-(difluoromethyl)-3-methylpyridine |

1805015-12-6 | 97% | 1g |

$1,504.90 | 2022-04-01 |

4-Amino-2-(bromomethyl)-5-(difluoromethyl)-3-methylpyridine 関連文献

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

4-Amino-2-(bromomethyl)-5-(difluoromethyl)-3-methylpyridineに関する追加情報

4-Amino-2-(bromomethyl)-5-(difluoromethyl)-3-methylpyridine: A Comprehensive Overview

The compound with CAS No. 1805015-12-6, known as 4-Amino-2-(bromomethyl)-5-(difluoromethyl)-3-methylpyridine, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This pyridine derivative is characterized by its unique substitution pattern, featuring an amino group at the 4-position, a bromomethyl group at the 2-position, a difluoromethyl group at the 5-position, and a methyl group at the 3-position. The combination of these substituents imparts distinctive chemical properties, making it a subject of interest in contemporary research.

Recent studies have highlighted the importance of pyridine derivatives in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors. The 4-amino group in this compound is particularly notable for its potential to participate in hydrogen bonding, a key interaction in drug design. Additionally, the presence of a bromomethyl group introduces electrophilic character, which can be exploited in various chemical transformations. The difluoromethyl substituent adds electron-withdrawing effects, further modulating the electronic properties of the molecule.

One of the most promising applications of 4-Amino-2-(bromomethyl)-5-(difluoromethyl)-3-methylpyridine lies in its role as an intermediate in the synthesis of bioactive compounds. Researchers have demonstrated that this compound can serve as a versatile building block for constructing complex molecules with therapeutic potential. For instance, its ability to undergo nucleophilic substitution reactions has been leveraged to develop novel anti-inflammatory agents and antimicrobial compounds.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic aromatic substitution and subsequent functionalization. The use of microwave-assisted synthesis has been reported to significantly enhance reaction efficiency, reducing both time and energy consumption. Such advancements underscore the importance of optimizing synthetic routes to meet the demands of large-scale production.

The structural uniqueness of 4-Amino-2-(bromomethyl)-5-(difluoromethyl)-3-methylpyridine also makes it an attractive candidate for materials science applications. Its ability to form stable coordination complexes with metal ions has been explored in the context of developing new catalysts for organic transformations. Furthermore, its electronic properties make it a potential candidate for use in organic electronics, particularly in the development of semiconducting materials.

Recent advancements in computational chemistry have enabled researchers to predict the physicochemical properties of this compound with greater accuracy. Quantum mechanical calculations have revealed that the molecule exhibits a planar geometry due to conjugation within the pyridine ring, which enhances its stability and reactivity. These insights are invaluable for guiding experimental studies and optimizing its use in various applications.

In conclusion, 4-Amino-2-(bromomethyl)-5-(difluoromethyl)-3-methylpyridine (CAS No. 1805015-12-6) stands out as a versatile and intriguing molecule with diverse applications across multiple disciplines. Its unique substitution pattern and reactivity make it a valuable tool in modern chemical research, offering new avenues for drug discovery, materials development, and catalytic processes.

1805015-12-6 (4-Amino-2-(bromomethyl)-5-(difluoromethyl)-3-methylpyridine) Related Products

- 1021226-35-6(N-benzyl-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide)

- 2227873-45-0((2S)-1-amino-3,3,4,4,5,5,5-heptafluoropentan-2-ol)

- 1568178-54-0((1S)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol)

- 479079-15-7(tert-butyl (2E)-2-amino-2-(hydroxyimino)ethylcarbamate)

- 150012-88-7(ethyl 2-amino-5H,6H,7H-pyrrolo1,2-aimidazole-3-carboxylate)

- 383136-01-4(1-(4-Methyl-1,3-thiazol-2-yl)-1h-pyrrole-2-carbaldehyde)

- 1539810-47-3(3-bromoimidazo1,5-apyrazine)

- 2763976-03-8(Tert-butyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate)

- 1219912-94-3(2-(benzylsulfanyl)-N-3-tert-butyl-1-(2-hydroxyethyl)-1H-pyrazol-5-ylacetamide)

- 61077-67-6(1-Pentyn-3-ol, 4-methyl-1-(trimethylsilyl)-)